molecular formula C16H16BrN B1282662 9-(4-bromobutyl)-9H-carbazole CAS No. 10420-20-9

9-(4-bromobutyl)-9H-carbazole

Cat. No.: B1282662
CAS No.: 10420-20-9
M. Wt: 302.21 g/mol
InChI Key: IXCQFUSWIBGIQG-UHFFFAOYSA-N
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Description

9-(4-Bromobutyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromobutyl)-9H-carbazole typically involves the alkylation of carbazole with 1,4-dibromobutane. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromobutyl)-9H-carbazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The carbazole moiety can be oxidized to form carbazole-9-one derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 9-butyl-9H-carbazole.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include 9-(4-azidobutyl)-9H-carbazole, 9-(4-thiobutyl)-9H-carbazole, and 9-(4-alkoxybutyl)-9H-carbazole.

    Oxidation: Major products are carbazole-9-one derivatives.

    Reduction: The primary product is 9-butyl-9H-carbazole.

Scientific Research Applications

9-(4-Bromobutyl)-9H-carbazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its strong fluorescence properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge-transport properties.

Mechanism of Action

The mechanism of action of 9-(4-bromobutyl)-9H-carbazole depends on its application:

    Biological Systems: It interacts with cellular components, potentially disrupting cell membranes or interfering with DNA replication.

    Electronic Devices: Functions as a charge-transport material, facilitating the movement of electrons or holes in devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

  • 9-Butyl-9H-carbazole
  • 9-(4-Chlorobutyl)-9H-carbazole
  • 9-(4-Methoxybutyl)-9H-carbazole

Uniqueness

9-(4-Bromobutyl)-9H-carbazole is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its analogs

Properties

IUPAC Name

9-(4-bromobutyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN/c17-11-5-6-12-18-15-9-3-1-7-13(15)14-8-2-4-10-16(14)18/h1-4,7-10H,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCQFUSWIBGIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552271
Record name 9-(4-Bromobutyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10420-20-9
Record name 9-(4-Bromobutyl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-Bromobutyl)-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1,4-Dibromobutane (640.2 g, 30 mol) and sodium hydride (30.1 g, 0.60 mol, 55%) were mixed in 500 mL of DMF under an argon atmosphere. Carbazole (100.0 g, 0.60 mol) was slowly added and the reaction mixture was stirred for 6 hours at room temperature. DMF was removed by vacuum distillation. Then, 9-(4-bromobutyl)-9H-carbazole was purified in a fresh column. The resulting product was purified by silica gel column chromatography (eluent: ethyl acetate:hexane=1:50 v/v) to yield 112 g (62%) of 9-(4-bromobutyl)-9H-carbazole (Compound 8).
Quantity
640.2 g
Type
reactant
Reaction Step One
Quantity
30.1 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of the bromobutyl group in 9-(4-Bromobutyl)-9H-carbazole?

A1: The bromobutyl group in this compound plays a crucial role in dictating the molecule's spatial arrangement. Research indicates that this group adopts a zigzag conformation and extends to one side of the otherwise planar carbazole ring system. [, ] This specific orientation influences the molecule's overall shape and potentially its interactions with other molecules. []

Q2: Are there any notable intermolecular interactions observed in the crystal structure of this compound?

A2: Interestingly, the crystal packing of this compound is primarily governed by weak van der Waals forces. [] While the molecule possesses a bromine atom, which could potentially engage in halogen bonding, no significant directional intermolecular contacts are reported in the crystallographic studies. []

Q3: Has the synthesis of this compound been explored using any specific methods?

A3: Yes, one study highlights the successful synthesis of this compound employing the phase transfer catalysis method. [] While the specific details of the reaction conditions are not provided in the abstract, this finding suggests the viability of this synthetic approach for obtaining the compound.

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